molecular formula C13H16BrN3O2S B15283191 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Katalognummer: B15283191
Molekulargewicht: 358.26 g/mol
InChI-Schlüssel: KMRWZAREMKOCCO-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is a complex organic compound with a unique structure that includes a brominated cyclohexadienone moiety, an ethoxy group, and a prop-2-enylthiourea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea typically involves multiple steps:

    Bromination: The starting material, a cyclohexadienone derivative, is brominated using bromine in an appropriate solvent such as acetic acid or dichloromethane.

    Ethoxylation: The brominated intermediate is then reacted with an ethoxy group donor, such as ethyl alcohol, under acidic or basic conditions to introduce the ethoxy group.

    Formation of the Ylidene Intermediate: The ethoxylated product is then treated with a suitable aldehyde or ketone to form the ylidene intermediate.

    Thiourea Addition: Finally, the ylidene intermediate is reacted with prop-2-enylthiourea under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel anticancer or antimicrobial agents.

    Materials Science: Its ability to undergo various chemical modifications allows for the creation of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiourea derivatives.

Wirkmechanismus

The mechanism of action of 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The brominated cyclohexadienone moiety may interact with enzymes or receptors, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea: Similar structure but lacks the ethoxy group.

    1-[[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the ethoxy group and the specific positioning of the bromine atom in 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea confer unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C13H16BrN3O2S

Molekulargewicht

358.26 g/mol

IUPAC-Name

1-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C13H16BrN3O2S/c1-3-5-15-13(20)17-16-8-9-6-10(14)12(18)11(7-9)19-4-2/h3,6-8,18H,1,4-5H2,2H3,(H2,15,17,20)/b16-8+

InChI-Schlüssel

KMRWZAREMKOCCO-LZYBPNLTSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)O

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.